molecular formula C16H17NO5S B2972521 N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 503592-18-5

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2972521
CAS No.: 503592-18-5
M. Wt: 335.37
InChI Key: BQHWQTRGKDBLMU-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring two distinct substituents on the nitrogen atom: a 2-methoxy-5-methylphenyl group and a phenylsulfonyl moiety.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-8-9-15(22-2)14(10-12)17(11-16(18)19)23(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWQTRGKDBLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-methoxy-5-methylaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or similar organic solvents
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

  • Oxidation products: Aldehydes or carboxylic acids.
  • Reduction products: Sulfides.
  • Substitution products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
  • Structure : Substitutes the methoxy group at the 2-position with a methyl group and introduces a chlorine atom at the 5-position. The sulfonyl group is methylsulfonyl instead of phenylsulfonyl.
  • Properties : Molecular weight = 277.73 g/mol; CAS: 362715-18-2. This compound highlights how halogenation (Cl) and sulfonyl group modification (methylsulfonyl) reduce molecular weight and alter polarity compared to the target compound .
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine
  • Structure: Replaces the 5-methyl group with a nitro (-NO₂) group. The sulfonyl moiety is methylsulfonyl.
  • Impact : The electron-withdrawing nitro group increases acidity and may enhance reactivity in electrophilic substitution reactions. The absence of a phenylsulfonyl group reduces steric bulk .
N-(2-Carboxyphenyl)glycine
  • Structure : Features a carboxyphenyl group instead of the methoxy-methylphenyl and phenylsulfonyl substituents.
  • Application : Used in metal-organic frameworks (MOFs) and biochemical assays, emphasizing the role of carboxylic acid groups in coordination chemistry .

Sulfonyl Group Modifications

N-(Phenylsulfonyl)glycine Derivatives
  • Therapeutic Potential: Patent literature describes N-(phenylsulfonyl)glycine derivatives as Bcl-2 inhibitors for cancer treatment, underscoring the importance of the phenylsulfonyl group in targeting protein-protein interactions .
  • MMP Inhibition : Phenylsulfonyl-containing glycine derivatives generally exhibit weaker inhibition of matrix metalloproteinases (MMPs) compared to analogs with bulkier substituents (e.g., N-(4-phenyl)phenylsulfonyl groups). For example, compounds like 1b and 1h show reduced MMP-1 and MMP-2 inhibition, suggesting steric and electronic limitations .
N-(Methylsulfonyl)glycine Derivatives
  • Properties : Methylsulfonyl analogs (e.g., ) have lower molecular weights and increased solubility compared to phenylsulfonyl derivatives. However, they may lack the pharmacokinetic stability conferred by aromatic sulfonyl groups .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Sulfonyl Group Aromatic Substituents Notable Applications
Target Compound* ~349.4† Phenylsulfonyl 2-Methoxy-5-methylphenyl Lab reagent (discontinued)
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine 277.73 Methylsulfonyl 5-Chloro-2-methylphenyl Undisclosed research
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine Not reported Methylsulfonyl 2-Methoxy-5-nitrophenyl Academic research
Methyl Ester Derivative (CAS: 425415-72-1) 349.4 Phenylsulfonyl 2-Methoxy-5-methylphenyl Synthetic intermediate

*Exact molecular weight of the target compound is inferred from its methyl ester. †Calculated based on methyl ester data.

Biological Activity

N-(2-Methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}NO5_5S
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 503592-18-5

The compound features a glycine backbone modified with a 2-methoxy-5-methylphenyl group and a phenylsulfonyl group, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through:

  • Receptor Interaction : It interacts with various neurotransmitter receptors, particularly the NMDA receptor, where it may act as an antagonist at the glycine site. This interaction is crucial for modulating pain pathways and neuroprotection.
  • Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, which is involved in diabetic complications. This inhibition suggests potential therapeutic applications in managing diabetes-related conditions .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially aiding in the treatment of conditions such as arthritis and other inflammatory disorders .

Neuroprotective Properties

Studies have highlighted the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity via NMDA receptor modulation positions it as a candidate for further investigation in treating conditions like Alzheimer's disease and chronic pain syndromes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycineC16_{16}H16_{16}N2_{2}O5_{5}SNitro group additionEnhanced anti-inflammatory effects
N-(4-Methylphenyl)-N-(phenylsulfonyl)glycineC16_{16}H17_{17}NO4_4SLacks methoxy substitutionDifferent activity profile compared to target compound

Case Studies and Research Findings

  • Neuroprotection in Animal Models : In studies involving DBA/2 mouse models, compounds similar to this compound demonstrated significant reductions in seizure duration and neuronal injury when administered during acute neurotoxic events .
  • Aldose Reductase Inhibition : A study on derivatives of phenylsulfonylglycines showed that modifications significantly enhanced their inhibitory potency against aldose reductase, suggesting that this compound could be developed further for diabetic complications .

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